Metavanadato de sodio

Descripción general

Descripción

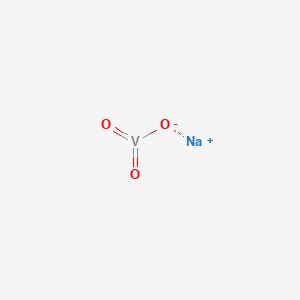

El metavanadato de sodio es un compuesto inorgánico con la fórmula química NaVO₃. Aparece como una sal amarilla soluble en agua y se utiliza comúnmente como precursor de otros vanadatos. El this compound es conocido por su papel en diversos procesos químicos y aplicaciones industriales .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del metavanadato de sodio se atribuye principalmente a su analogía estructural con el fosfato y su capacidad de experimentar reacciones de transferencia de electrones. En los sistemas biológicos, el this compound puede inhibir las proteínas tirosina fosfatasas, afectando así diversos procesos celulares. También interactúa con las vías del metabolismo de la glucosa, mejorando la homeostasis de la glucosa y la síntesis de glucógeno .

Análisis Bioquímico

Biochemical Properties

Sodium metavanadate has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . It has been extensively studied for its antidiabetic and anticancer effects . The biological effects and working mechanisms of sodium metavanadate may depend on the formation of different species of vanadium compounds in the biological media .

Cellular Effects

Sodium metavanadate exhibits important physiological effects including insulin-like, chemoprevention, and anticancer activity . It has been shown to inhibit the proliferation of murine breast cancer cells . Sodium metavanadate can increase the reactive oxygen species (ROS) level in a concentration-dependent way, arrest cells at the G2/M phase, diminish the mitochondrial membrane potential (MMP), and promote the progress of apoptosis .

Molecular Mechanism

The mechanisms underlying the biological effects of sodium metavanadate are generally attributed to its two chemical properties: one is based on the structural analogy of vanadate to phosphate, and one is on the basis of the electron transfer reaction between V(IV) and V(V) in biological media .

Temporal Effects in Laboratory Settings

Sodium metavanadate treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome caused by chronic cadmium exposure in Wistar rats . The major effect was observed on glycogen synthesis, which was fully recovered in all tissues analyzed .

Dosage Effects in Animal Models

In animal models, sodium metavanadate exhibits a dose-dependent anticancer activity that leads to the shrinkage of tumor volume (about 50%), lower microvessel density, less propagating cells, and more apoptotic cells in vivo .

Metabolic Pathways

Sodium metavanadate plays an important role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It has been shown to improve the altered glucose phosphorylation in diabetic mice independently of stimulating insulin secretion .

Transport and Distribution

Vanadate is reduced to V(IV) by membrane-bound protein thiols during transport across the membrane . This suggests that sodium metavanadate may be transported and distributed within cells and tissues through interaction with protein thiols.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El metavanadato de sodio se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de metavanadato de amonio con carbonato de sodio, bicarbonato de sodio o hidróxido de sodio en agua. Esta mezcla se somete entonces a calentamiento por microondas y bombeo al vacío para facilitar la reacción de desaminación. La solución resultante se agita y se cristaliza por evaporación, seguida de filtración y lixiviación con agua fría para obtener cristales de this compound dihidratados. Estos cristales se secan y deshidratan a temperaturas entre 150-200°C durante 30-60 minutos para obtener this compound .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce a menudo mediante la electrólisis de soluciones de vanadato de sodio utilizando membranas de intercambio iónico. El proceso de electrólisis se lleva a cabo en condiciones que mantienen un valor de pH de 7.0-8.0 en el ánodo. La solución resultante se condensa y cristaliza para obtener this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: El metavanadato de sodio experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. A pH bajo, se convierte en decavanadato de sodio. También sirve como precursor de metalatos exóticos como [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻ y [β-PV₂W₁₀O₄₀]⁵⁻ .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en reacciones con this compound incluyen ácidos, bases y varios óxidos metálicos. Las condiciones para estas reacciones suelen implicar niveles de pH controlados, temperaturas específicas y la presencia de catalizadores .

Principales Productos Formados: Los principales productos formados a partir de reacciones que involucran this compound incluyen otros vanadatos, metalatos y diversos compuestos que contienen vanadio .

Comparación Con Compuestos Similares

El metavanadato de sodio se compara a menudo con otros vanadatos, como el ortovanadato de sodio y el metavanadato de amonio. Si bien todos estos compuestos contienen vanadio, el this compound es único en sus aplicaciones específicas y su reactividad. Por ejemplo, el this compound se utiliza más comúnmente como precursor de metalatos exóticos y en la síntesis de nanopartículas de óxido de vanadio .

Compuestos Similares:

- Ortovanadato de sodio

- Metavanadato de amonio

- Metavanadato de potasio

El this compound destaca por su versatilidad en diversos procesos químicos e industriales, así como por su papel significativo en la investigación científica.

Propiedades

IUPAC Name |

sodium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZUMMUJMWNLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na.VO3, NaVO3, NaO3V | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metavanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044336 | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13718-26-8 | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metavanadate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metavanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252S9L5606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1166 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

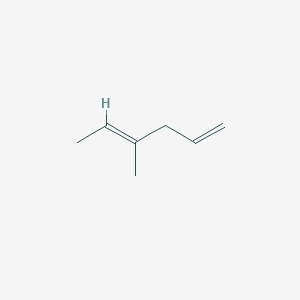

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)